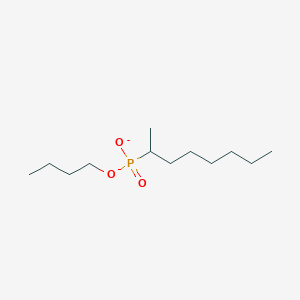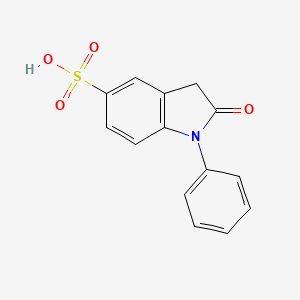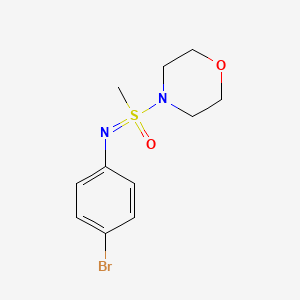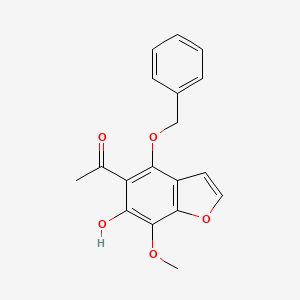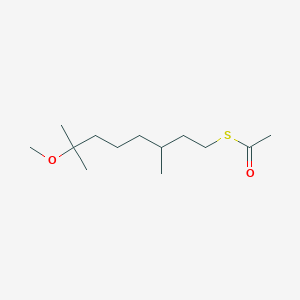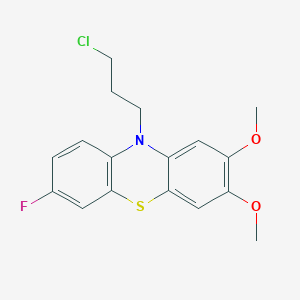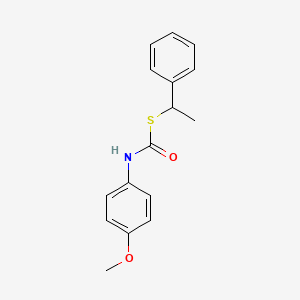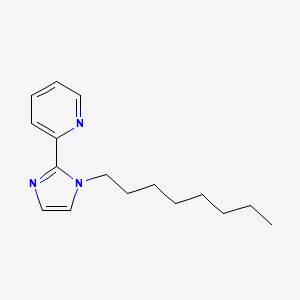
2-(1-Octyl-1H-imidazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Octyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The octyl group attached to the imidazole ring enhances its lipophilicity, making it a compound of interest in various chemical and biological applications. This compound is known for its potential in coordination chemistry, medicinal chemistry, and as a ligand in catalysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Octyl-1H-imidazol-2-yl)pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with an octyl halide (e.g., octyl bromide) under basic conditions to introduce the octyl group.
Coupling with Pyridine: The final step involves coupling the octyl-substituted imidazole with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
2-(1-Octyl-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used in catalysis and material science.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for drug design and development.
Medicine: Its derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 2-(1-Octyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, influencing their function.
Pathways Involved: It can modulate enzymatic activity, alter gene expression, and disrupt cellular processes, leading to its therapeutic effects.
相似化合物的比较
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(2-Pyridyl)benzimidazole
- 2,6-Bis(2-benzimidazolyl)pyridine
Comparison:
- 2-(1-Octyl-1H-imidazol-2-yl)pyridine stands out due to its enhanced lipophilicity from the octyl group, which can improve its bioavailability and membrane permeability compared to its non-alkylated counterparts.
- 2-(2-Pyridyl)benzimidazole and 2,6-Bis(2-benzimidazolyl)pyridine are more rigid structures, which may limit their flexibility in binding to diverse targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
113464-46-3 |
|---|---|
分子式 |
C16H23N3 |
分子量 |
257.37 g/mol |
IUPAC 名称 |
2-(1-octylimidazol-2-yl)pyridine |
InChI |
InChI=1S/C16H23N3/c1-2-3-4-5-6-9-13-19-14-12-18-16(19)15-10-7-8-11-17-15/h7-8,10-12,14H,2-6,9,13H2,1H3 |
InChI 键 |
QUKZJPOUIOGEBW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C=CN=C1C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)
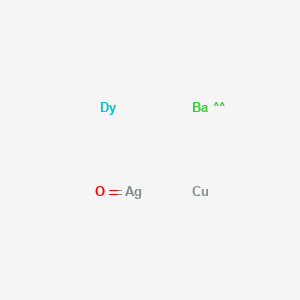
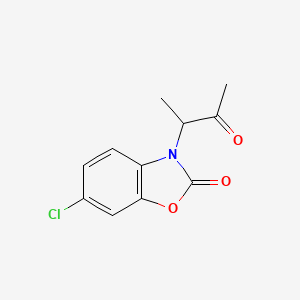
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
